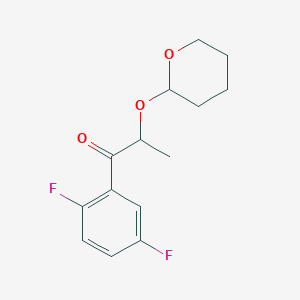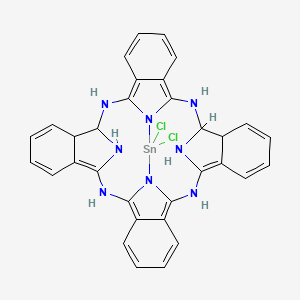
Tin(IV)phthalocyanine dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(IV) phthalocyanine dichloride is a metal phthalocyanine complex with the molecular formula C32H16Cl2N8Sn. This compound is known for its dark blue color and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tin(IV) phthalocyanine dichloride typically involves the reaction of phthalonitrile with tin(IV) chloride in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of tin(IV) phthalocyanine dichloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tin(IV) phthalocyanine dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tin(IV) center and the phthalocyanine ligand .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Can be achieved using reducing agents like sodium borohydride or decamethylcobaltocene.
Substitution: Often involves nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted phthalocyanine derivatives and reduced forms of the original compound .
Scientific Research Applications
Tin(IV) phthalocyanine dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tin(IV) phthalocyanine dichloride involves the interaction of the tin(IV) center with various molecular targets. Upon light irradiation, the compound can generate reactive oxygen species, leading to oxidative damage in target cells. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
- Silicon phthalocyanine dichloride
- Titanium phthalocyanine dichloride
- Zinc phthalocyanine
Comparison: Tin(IV) phthalocyanine dichloride is unique due to its specific electronic and optical properties, which are influenced by the presence of the tin(IV) center. Compared to silicon and titanium phthalocyanine dichlorides, tin(IV) phthalocyanine dichloride exhibits different reactivity and stability profiles, making it suitable for specific applications in photodynamic therapy and electronic devices .
Properties
Molecular Formula |
C32H26Cl2N8Sn |
|---|---|
Molecular Weight |
712.2 g/mol |
IUPAC Name |
38,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene |
InChI |
InChI=1S/C32H26N8.2ClH.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-17,23,25,31,33,36-40H;2*1H;/q-2;;;+4/p-2 |
InChI Key |
AJXSDODRCCCFTD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C6N4[Sn](N7C(=C8C=CC=CC8=C7NC9C1C=CC=CC1=C(N9)N6)N3)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)
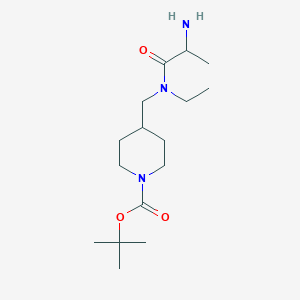
![2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14791278.png)

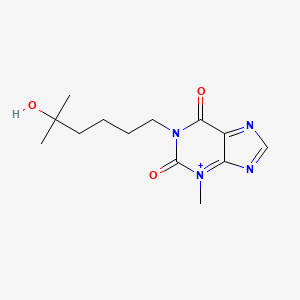
![2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one](/img/structure/B14791291.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)
![4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14791318.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)

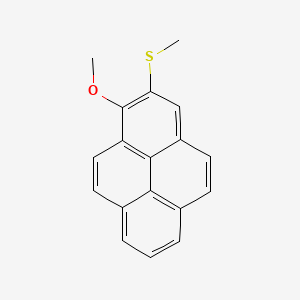
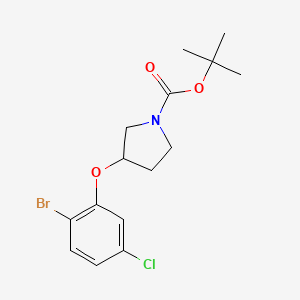
![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)
